N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide
Overview
Description
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, also known as PF-06463922, is a potent and selective inhibitor of the serine/threonine protein kinase called AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and metabolic disorders.
Mechanism of Action
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide exerts its pharmacological effects by inhibiting the activity of AMPK, a key regulator of energy homeostasis. AMPK plays a crucial role in cellular energy metabolism by sensing changes in the AMP/ATP ratio and activating various downstream signaling pathways to maintain energy balance. By inhibiting AMPK, this compound disrupts this signaling cascade, leading to metabolic dysregulation and cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell death in cancer cells by inhibiting AMPK and activating the mTORC1 signaling pathway. In diabetes, this compound improves glucose homeostasis by increasing glucose uptake and insulin sensitivity in peripheral tissues. In metabolic disorders, this compound reduces body weight and improves lipid metabolism by increasing energy expenditure and reducing lipid synthesis.
Advantages and Limitations for Lab Experiments
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has several advantages for laboratory experiments, including its potency, selectivity, and well-characterized mechanism of action. However, its limitations include its poor solubility in aqueous solutions and potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for research on N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide, including its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of this compound and to identify potential biomarkers of its efficacy and toxicity. Finally, the development of more potent and selective AMPK inhibitors may provide new opportunities for the treatment of various diseases.
Scientific Research Applications
N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide has been extensively studied in preclinical models, demonstrating its efficacy in various diseases. In cancer, this compound has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. In diabetes, this compound has been shown to improve glucose homeostasis and insulin sensitivity in animal models. In metabolic disorders, this compound has been shown to reduce body weight and improve lipid metabolism.
properties
IUPAC Name |
N-(3-fluoro-4-piperidin-1-ylphenyl)pyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O/c18-15-11-14(20-17(22)13-5-4-8-19-12-13)6-7-16(15)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJZLBTXGNKFHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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